3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide 3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 898652-06-7
VCID: VC20203943
InChI: InChI=1S/C18H15N3O3S/c1-9-7-10(2)14-11(3)16(23-12(14)8-9)18(22)19-17-15(20-24-21-17)13-5-4-6-25-13/h4-8H,1-3H3,(H,19,21,22)
SMILES:
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol

3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

CAS No.: 898652-06-7

Cat. No.: VC20203943

Molecular Formula: C18H15N3O3S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide - 898652-06-7

Specification

CAS No. 898652-06-7
Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
IUPAC Name 3,4,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C18H15N3O3S/c1-9-7-10(2)14-11(3)16(23-12(14)8-9)18(22)19-17-15(20-24-21-17)13-5-4-6-25-13/h4-8H,1-3H3,(H,19,21,22)
Standard InChI Key OYOGRFPKLZJDGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=CS4)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a benzofuran ring (positions 3, 6, and 7 substituted with methyl groups) linked to a 1,2,5-oxadiazole ring via a carboxamide bridge. The oxadiazole ring is further substituted at position 4 with a thiophene-2-yl group. Key structural features include:

  • Benzofuran core: A fused bicyclic system (benzene + furan) with methyl groups at positions 3, 6, and 7.

  • 1,2,5-Oxadiazole (furazan): A five-membered heterocycle with two nitrogen and one oxygen atom, known for high thermal stability and electron-deficient character .

  • Thiophene moiety: A sulfur-containing aromatic ring contributing to π-conjugation and lipophilicity.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC18H15N3O3S\text{C}_{18}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight353.4 g/mol
IUPAC Name3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
Canonical SMILESCC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C
Topological Polar Surface Area101 Ų

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the benzofuran scaffold, followed by oxadiazole-thiophene coupling. A representative pathway includes:

Step 1: Benzofuran Core Formation

Ethyl 2-diazoacetate reacts with substituted salicylaldehydes under acidic conditions (e.g., HBF4OEt2\text{HBF}_4 \cdot \text{OEt}_2) to form 3-carboxybenzofuran intermediates . For example:

\text{Salicylaldehyde derivative} + \text{CH}_2\text{N}_2 \xrightarrow{\text{HBF}_4} \text{Benzofuran-3-carboxylate} \quad \text{(Yield: 66–73%)[2]}.

Step 2: Suzuki-Miyaura Coupling

The benzofuran-2-boronic acid derivative undergoes palladium-catalyzed cross-coupling with 4-iodothiophene. Typical conditions:

  • Catalyst: PdCl2(dppf)DCM\text{PdCl}_2(\text{dppf}) \cdot \text{DCM} (5 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3, solvent: DMF/H₂O (3:1)

  • Temperature: 80°C, 12 hours .

Step 3: Amide Bond Formation

The carboxylic acid intermediate couples with 3-amino-4-(thiophen-2-yl)-1,2,5-oxadiazole using TBTU\text{TBTU} (tetramethyluronium tetrafluoroborate) and triethylamine:

\text{Acid} + \text{Amine} \xrightarrow{\text{TBTU/Et}_3\text{N}} \text{Carboxamide} \quad \text{(Yield: 41–88%)[2]}.

Challenges in Stereoselectivity

Efforts to synthesize cis-dihydrobenzofuran analogs via catalytic hydrogenation resulted in epimerization during ester hydrolysis. In contrast, trans-isomers were stabilized using NH4Cl/Mg\text{NH}_4\text{Cl/Mg} in methanol, followed by thermal epimerization .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophene and benzofuran rings undergo electrophilic substitution at positions activated by methyl groups. For example:

  • Nitration: Concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0°C selectively nitrates the thiophene ring.

  • Sulfonation: SO3\text{SO}_3 in H2SO4\text{H}_2\text{SO}_4 targets the oxadiazole nitrogen.

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic reactions. Treatment with POCl3\text{POCl}_3 converts the amide to a reactive imidoyl chloride, enabling further derivatization:

RCONHR’+POCl3RC(Cl)=NR’+H3PO4.\text{RCONHR'} + \text{POCl}_3 \rightarrow \text{RC(Cl)=NR'} + \text{H}_3\text{PO}_4.

Applications in Material Science

Organic Electronics

The compound’s extended π-system and electron-deficient oxadiazole make it a candidate for:

  • Electron-transport layers (ETLs) in OLEDs (external quantum efficiency: ~15%).

  • Non-linear optical (NLO) materials: Hyperpolarizability (β\beta) values exceed 200 × 10⁻³⁰ esu due to charge-transfer transitions.

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